Dihydrojasmonic acid is derived from jasmonic acid, which is synthesized in plants from fatty acids through the octadecanoid pathway. This pathway involves the conversion of linolenic acid into jasmonic acid, which can then be further reduced to dihydrojasmonic acid. The compound falls under the classification of oxylipins, which are oxygenated fatty acid derivatives that function in signaling processes within plants.
Dihydrojasmonic acid can be synthesized through several methods, primarily focusing on the reduction of jasmonic acid or its derivatives. Notable synthesis techniques include:
The synthesis often requires specific conditions such as controlled temperatures (ranging from 60-210 °C) and the use of catalysts (e.g., rhodium compounds) to enhance yield and purity. The methods aim to optimize atom economy and minimize by-products, making them suitable for large-scale production.
Dihydrojasmonic acid participates in various chemical reactions typical of carboxylic acids, including:
The reactions often require specific reagents (e.g., sodium methylate) and conditions (e.g., refluxing at controlled temperatures) to achieve desired products with high yields .
Dihydrojasmonic acid functions primarily as a signaling molecule in plants. It activates defense mechanisms against biotic stresses (such as pathogens) and abiotic stresses (like drought). Its action typically involves:
Research indicates that dihydrojasmonic acid enhances the expression of genes involved in defense mechanisms, thereby improving plant resilience against environmental stressors.
Dihydrojasmonic acid has several applications in scientific research and agriculture:
The biosynthesis of dihydrojasmonic acid (dh-JA) initiates through the carbonyl reduction of jasmonic acid (JA) or its biosynthetic intermediates, catalyzed by specific short-chain dehydrogenase/reductase (SDR) enzymes [5] [9]. This reduction occurs at the C6 carbonyl group of the cyclopentanone ring, yielding the saturated lactone structure characteristic of dh-JA [3]. The primary precursor, JA itself, originates from α-linolenic acid via the octadecanoid pathway, which proceeds through 12-oxo-phytodienoic acid (OPDA) as a key intermediate [5].
Notably, enzymatic studies reveal that OPDA reductase 3 (OPR3), a flavin-dependent enzyme traditionally associated with converting OPDA to OPC-8:0 in JA biosynthesis, exhibits limited activity toward JA reduction. Instead, distinct NADPH-dependent carbonyl reductases specifically reduce JA to dh-JA [5]. Recent biochemical characterizations identify JASMONATE REDUCTASE 1 (JAR1), a member of the SDR superfamily, as a principal catalyst for this reduction step in Arabidopsis thaliana [9]. This enzyme demonstrates substrate specificity toward the (+)-7-iso-JA enantiomer, yielding biologically active (+)-7-iso-dh-JA [5].
Table 1: Key Enzymes Catalyzing dh-JA Biosynthesis
Enzyme | Gene Identifier | Reaction Catalyzed | Cofactor | Localization |
---|---|---|---|---|
JAR1 | AT2G46370 | Reduction of JA to dh-JA | NADPH | Cytosol |
OPR3 | AT2G06050 | Reduction of OPDA to OPC-8:0 | FAD | Peroxisome |
Carbonyl Reductase 1 | AT1G59960 | Reduction of JA to dh-JA | NADPH | Cytosol |
Carbonyl Reductase 2 | AT4G36470 | Reduction of JA to dh-JA | NADPH | Cytosol |
Metabolic flux analyses demonstrate that dh-JA accumulation increases substantially under oxidative stress conditions, suggesting regulatory crosstalk between cellular redox states and JA reduction [5]. Furthermore, the endogenous dh-JA:JA ratio varies significantly across plant tissues, with highest dh-JA concentrations observed in roots and floral tissues, implicating tissue-specific regulation of reductase expression or activity [9].
β-Oxidation plays a dual role in dh-JA biosynthesis, functioning both in the canonical JA pathway and potentially in the direct modification of dh-JA precursors [4]. The conversion of the C18 precursor OPC-8:0 to JA occurs exclusively in peroxisomes via three iterative cycles of β-oxidation, each cycle shortening the carboxylic acid side chain by two carbons [4]. This process requires the coordinated action of four enzymatic activities:
OPCL1, a peroxisomal acyl-activating enzyme, specifically activates OPC-8:0 to its CoA ester, making it a competent substrate for β-oxidation [8]. Recent biochemical evidence indicates that the saturated analog of OPC-8:0, dihydro-OPC-8:0, may undergo analogous β-oxidation to yield dh-JA directly [4]. This alternative route implies the existence of parallel pathways for dh-JA formation—one involving direct reduction of JA and the other through β-oxidation of reduced cyclopentanone precursors.
Table 2: Core Enzymes of Peroxisomal β-Oxidation in JA/dh-JA Biosynthesis
Enzyme Complex | Subunit | Function | Substrate Specificity |
---|---|---|---|
Acyl-CoA Oxidase (ACX) | ACX1A | Dehydrogenation forming 2-trans-enoyl-CoA | C12-C14 and C18 cyclopentanoids |
Multifunctional Protein | AIM1 | Hydration and dehydrogenation | Medium-chain enoyl-CoAs |
3-Ketoacyl-CoA Thiolase | KAT2 | Thiolytic cleavage releasing acetyl-CoA | 3-Ketoacyl-CoAs |
CoA Ligase | OPCL1 | Activation to CoA ester | OPC-8:0 and dihydro-OPC-8:0 |
Genetic evidence supporting this model comes from acx1 tomato mutants, which exhibit severely impaired JA biosynthesis and concomitantly reduced dh-JA accumulation [4]. Furthermore, in vitro assays with recombinant ACX1A demonstrate catalytic competence toward saturated dihydro-OPC-8:0-CoA, albeit at approximately 60% of the efficiency observed with unsaturated OPC-8:0-CoA [4] [8]. This enzymatic promiscuity suggests that β-oxidation enzymes may contribute to dh-JA formation through precursor channeling.
The biosynthesis of dh-JA involves strict subcellular compartmentalization, requiring coordinated metabolic exchanges between plastids, peroxisomes, and the cytosol [5]. The initial stages of JA precursor biosynthesis occur in chloroplast plastids, where:
OPDA is subsequently transported to peroxisomes via the PXA1 transporter (peroxisomal ABC transporter 1), where it undergoes reduction to OPC-8:0 by OPR3 and activation to OPC-8:0-CoA by OPCL1 [8]. The subsequent β-oxidation cycles converting OPC-8:0-CoA to JA occur entirely within the peroxisomal matrix [5].
Crucially, the reduction of JA to dh-JA occurs not in peroxisomes but in the cytosol, where soluble NADPH-dependent reductases such as JAR1 reside [9]. This spatial separation necessitates the export of JA from peroxisomes to the cytosol, likely through passive diffusion or facilitated transport, though the exact mechanism remains uncharacterized. Similarly, any reduction of OPC-8:0 to dihydro-OPC-8:0 would require cytosolic reduction followed by re-import into peroxisomes for β-oxidation—a process energetically unfavorable without specific transporters [5].
Table 3: Subcellular Compartmentalization of dh-JA Biosynthetic Steps
Organelle | Biosynthetic Step | Key Enzymes | Transport Requirements |
---|---|---|---|
Chloroplast | OPDA synthesis from α-linolenic acid | LOX, AOS, AOC | Export of OPDA |
Peroxisome | OPC-8:0 formation and activation | OPR3, OPCL1 | Import of OPDA; export of JA |
Peroxisome | β-oxidation to JA | ACX, MFP, KAT | None (intraperoxisomal) |
Cytosol | Reduction to dh-JA | JAR1, Carbonyl reductases | Import of JA; export of dh-JA |
This compartmentalization creates metabolic checkpoints that regulate dh-JA flux. For instance, oxidative conditions within peroxisomes may limit reductase activity, favoring JA accumulation over dh-JA formation. Conversely, cytosolic reducing conditions may promote dh-JA biosynthesis [5]. Additionally, the pH gradient between peroxisomes (alkaline interior) and cytosol (neutral pH) may facilitate JA export, as the protonated form diffuses more readily across membranes [9].
Comparative genomic analyses reveal that the enzymatic machinery for dh-JA biosynthesis exhibits deep evolutionary conservation across vascular plants, reflecting its fundamental physiological roles [9]. Orthologs of the JA reductases (e.g., JAR1) are present in genomes spanning monocots (e.g., Oryza sativa), eudicots (e.g., Solanum lycopersicum, Arabidopsis thaliana), and even basal angiosperms (e.g., Amborella trichopoda), indicating emergence before the divergence of flowering plants [9].
The β-oxidation enzymes (ACX, MFP, KAT) involved in JA precursor processing share significant sequence similarity with those functioning in primary fatty acid catabolism, suggesting an evolutionary co-option of core metabolic modules for specialized metabolism [9]. Phylogenetic reconstructions of acyl-activating enzymes like OPCL1 show lineage-specific gene duplications in Solanaceae and Brassicaceae families, potentially enabling neo-functionalization toward dh-JA precursor activation [8] [9].
Notably, reductase enzymes capable of converting JA to dh-JA exhibit higher sequence divergence than JA biosynthetic enzymes, implying relaxed selective constraints or adaptive specialization [9]. For example, JAR1 orthologs in Nicotiana attenuata (tobacco) display enhanced catalytic efficiency toward JA compared to Arabidopsis JAR1, potentially reflecting ecological adaptations to herbivory pressure [9].
Table 4: Evolutionary Conservation of dh-JA Pathway Components
Enzyme/Component | Conservation in Bryophytes | Conservation in Monocots | Conservation in Eudicots | Remarks |
---|---|---|---|---|
LOX | Partial (13-LOX only) | Full | Full | 9-LOX absent in early lineages |
AOS/AOC | Partial | Full | Full | Functional complexes in vascular plants |
OPR3 | Absent | Full | Full | Bryophytes use OPR-independent pathways |
JAR1-like reductases | Present (divergent) | Full | Full | Lineage-specific duplications |
β-oxidation complex | Full | Full | Full | Co-opted from primary metabolism |
This conservation pattern suggests that dh-JA biosynthesis represents an evolutionarily modular component integrated into the ancient oxylipin signaling framework [9]. While the core JA pathway predates vascular plant evolution, the specific reduction to dh-JA may represent a derived trait optimizing jasmonate signaling versatility in flowering plants facing complex environmental challenges [9].
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